Bepotastine

Descripción general

Descripción

Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor . It is used to treat itching of the eye caused by a condition known as allergic conjunctivitis . It works by preventing the effects of certain inflammatory substances, which are produced by cells in your eyes and sometimes cause allergic reactions .

Synthesis Analysis

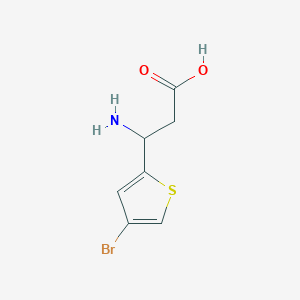

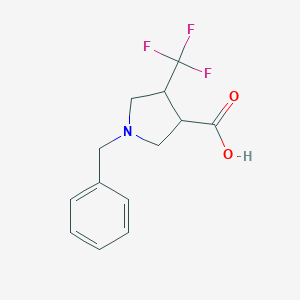

The synthetic route of bepotastine involves a simple bioreduction and one-step chemical synthesis . The key pharmaceutical intermediates for the synthesis of bepotastine are (S)-4-Chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol . An engineered alcohol dehydrogenase with a hydrophobic pocket was used to synthesize these intermediates .Molecular Structure Analysis

The molecular formula of Bepotastine is C21H25ClN2O3 . The structure of bepotastine besilate contains a (S)-4-chlorophenylpyridylmethanol moiety .Chemical Reactions Analysis

Bepotastine exhibits a Tmax of 2.5 hours, allowing rapid absorption when administered orally and exhibiting a high bioavailability (≥ 80%) in the gastrointestinal tract .Physical And Chemical Properties Analysis

The molecular weight of Bepotastine is 388.89 . It is stored at 4°C, sealed storage, away from moisture .Aplicaciones Científicas De Investigación

Brain Histamine H1 Receptor Occupancy : Bepotastine's cerebral H1 receptor occupancy (H1RO) was measured using PET imaging, revealing a relatively low H1RO, indicating minimal sedation. This suggests its potential use as a mildly or slightly sedative antihistamine in treating various allergic disorders (Tashiro et al., 2008).

Allergic Rhinitis and Cedar Pollen : Research demonstrated bepotastine's effectiveness in suppressing nasal symptoms caused by Japanese cedar pollen. This was observed in a controlled environment, indicating its efficacy in treating allergen-induced symptoms (Hashiguchi et al., 2009).

Perennial Allergic Rhinitis : Bepotastine besilate (BB) is effective and well-tolerated in treating allergic rhinitis. Its safety is confirmed in clinical trials, making it a useful therapeutic option for patients with allergic rhinitis (Carrillo‐Martin et al., 2018).

Japanese Cedar Pollinosis : Bepotastine was shown to be useful for treating Japanese cedar pollinosis, especially when treatment started before the pollen season (Ohta et al., 2002).

Effects on Keratinocytes : Bepotastine suppresses the production of certain proinflammatory cytokines in human epidermal keratinocytes, indicating its antiallergic action beyond histamine antagonism (Kobayashi et al., 2008).

Treatment of Pruritus : Bepotastine besilate 1.5% is effective in treating pruritus associated with allergic conjunctivitis. It also exhibits other immunoactive properties, such as inhibition of eosinophil migration (Bielory et al., 2013).

Pharmacokinetics in Human Plasma : A study highlighted a sensitive method for estimating bepotastine in human plasma, important for its clinical use and monitoring (Devadiga et al., 2011).

Oral Administration : Oral bepotastine is an effective, well-tolerated antihistamine for allergic rhinitis, chronic urticaria, or pruritus associated with skin conditions (Lyseng-Williamson, 2010).

Mecanismo De Acción

Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva .

Safety and Hazards

Direcciones Futuras

Bepotastine has been shown to sensitize ovarian cancer to PARP inhibitors through suppressing NF-κB–Triggered SASP in Cancer-Associated Fibroblasts . Also, a sustained-release bepotastine tablet that can be taken once daily has been developed . This technology using two or more hydrophilic polymers can be applied to various pharmaceuticals in the future as a platform to overcome the technical and commercial limitations of sustained-release agents .

Propiedades

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGDOWXRIALTES-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904947 | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bepotastine | |

CAS RN |

125602-71-3 | |

| Record name | Bepotastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPOTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)

![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)